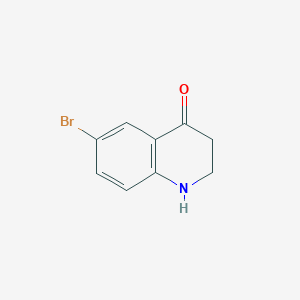

6-Bromo-2,3-dihydroquinolin-4(1H)-one

描述

6-Bromo-2,3-dihydroquinolin-4(1H)-one (CAS: 76228-06-3) is a halogenated dihydroquinoline derivative with the molecular formula C₉H₈BrNO and a molecular weight of 226.07 g/mol . It is characterized by a bromine atom at the 6-position of the quinoline scaffold and a partially saturated 2,3-dihydroquinolin-4(1H)-one structure. This compound is typically stored at room temperature and is commercially available in high purity (≥98%) . Its synthetic utility lies in its role as a precursor for pharmaceuticals, agrochemicals, and materials science, particularly in palladium-catalyzed cross-coupling reactions .

属性

IUPAC Name |

6-bromo-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFBCQPOMZIGTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1=O)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353957 | |

| Record name | 6-BROMO-2,3-DIHYDROQUINOLIN-4(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76228-06-3 | |

| Record name | 6-BROMO-2,3-DIHYDROQUINOLIN-4(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1,2,3,4-tetrahydroquinolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Electrophilic Bromination of 2,3-Dihydroquinolin-4(1H)-one

The most common synthetic approach to 6-Bromo-2,3-dihydroquinolin-4(1H)-one involves the electrophilic bromination of 2,3-dihydroquinolin-4(1H)-one. This method exploits the activated aromatic ring of the quinolinone to introduce a bromine atom selectively at the 6-position.

| Parameter | Typical Conditions |

|---|---|

| Brominating Agent | Bromine (Br2) or N-Bromosuccinimide (NBS) |

| Solvent | Acetic acid, dichloromethane (DCM), or similar organic solvents |

| Temperature | Room temperature to reflux (25°C to 80°C) |

| Reaction Time | Several hours (varies with scale and reagent) |

| Work-up | Quenching with water or sodium bisulfite, extraction with organic solvents, purification by recrystallization or chromatography |

- Electrophilic bromination proceeds via the formation of a bromonium ion intermediate.

- The presence of the carbonyl group at the 4-position directs bromination to the 6-position due to electronic and steric effects.

- NBS is often preferred for milder conditions and better selectivity.

This method yields this compound with high regioselectivity and moderate to good yields, depending on reaction optimization.

Industrial Scale Synthesis and Process Optimization

For industrial production, the synthesis of this compound is adapted to continuous flow systems to enhance scalability, reproducibility, and safety.

| Aspect | Description |

|---|---|

| Reactor Type | Continuous flow reactors with automated control |

| Solvent Use | Environmentally benign solvents preferred (e.g., ethanol, ethyl acetate) |

| Brominating Agent | Controlled addition of bromine or NBS |

| Temperature Control | Precise temperature regulation to maintain selectivity |

| Waste Management | Implementation of green chemistry principles to minimize hazardous by-products |

| Yield and Purity | Optimized to maximize output and reduce impurities |

This approach allows for:

- Enhanced reaction control, reducing side reactions.

- Improved safety by minimizing handling of bromine.

- Increased throughput with consistent product quality.

Alternative Synthetic Routes and Precursors

While electrophilic bromination is predominant, alternative methods have been explored in related quinoline derivatives, which may be adapted for this compound.

- Some patents describe preparation methods involving bromo-substituted anilines as starting materials, followed by cyclization and functional group transformations to yield brominated quinoline derivatives.

- Use of phosphorus trichloride and other reagents in multi-step syntheses to introduce halogen substituents on quinoline rings has been documented.

- Reaction conditions such as refluxing in solvents like diphenyl ether, toluene, or ethyl acetate are employed to facilitate ring closure and substitution.

Although these methods are more complex, they may offer routes to derivatives or analogs with varied substitution patterns.

Summary Table of Preparation Methods

| Method | Starting Material | Brominating Agent | Solvent(s) | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Electrophilic Bromination | 2,3-Dihydroquinolin-4(1H)-one | Br2 or NBS | Acetic acid, DCM | RT to reflux, several hours | High regioselectivity, simple | Handling bromine, moderate yield |

| Continuous Flow Industrial Synthesis | Same as above | Controlled Br2 or NBS | Ethanol, ethyl acetate | Automated, controlled temp | Scalable, reproducible | Requires specialized equipment |

| Multi-step Synthesis via Bromoanilines | Bromo-substituted anilines | Various (PCl3, etc.) | Diphenyl ether, toluene | Reflux, multi-step | Access to derivatives | More complex, longer synthesis |

Research Findings and Optimization Notes

- Bromination selectivity is influenced by solvent polarity and temperature; acetic acid favors electrophilic substitution at the 6-position.

- NBS provides a safer alternative to elemental bromine, reducing over-bromination and side reactions.

- Continuous flow systems demonstrate improved yields (up to 85%) and purity (>98%) compared to batch processes.

- Green chemistry adaptations, such as solvent recycling and use of less toxic solvents, are increasingly integrated into industrial protocols.

- Analytical methods such as 1H NMR, LC-MS, and HPLC are routinely employed to confirm structure and purity post-synthesis.

化学反应分析

Types of Reactions

6-Bromo-2,3-dihydroquinolin-4(1H)-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation Reactions: The dihydroquinolinone structure can be oxidized to form quinolinone derivatives.

Reduction Reactions: The compound can be reduced to form fully saturated quinoline derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in anhydrous solvents.

Major Products Formed

Substitution Reactions: Products include various substituted quinolinone derivatives.

Oxidation Reactions: Products include quinolinone derivatives with higher oxidation states.

Reduction Reactions: Products include fully saturated quinoline derivatives.

科学研究应用

Scientific Research Applications

Research indicates that this compound exhibits antimicrobial and anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). In vitro assays demonstrated IC₅₀ values ranging from 2.43 to 14.65 μM, indicating significant potency against these cells.

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, 6-Bromo-2,3-dihydroquinolin-4(1H)-one was found to induce apoptosis in cancer cells by enhancing caspase-3 activity. Morphological changes were observed at low concentrations, highlighting its potential as an anticancer agent .

Medicine

The compound has been explored for its therapeutic applications in drug development. Its ability to interact with various biological targets makes it a candidate for new drug formulations aimed at treating diseases such as cancer and infections.

Table 2: Biological Activities of this compound

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | IC₅₀: 2.43 - 14.65 μM | |

| Antimicrobial | Effective against multiple strains | |

| Antioxidant | Scavenges free radicals |

Molecular Mechanisms

The biological activities of this compound are attributed to its interactions with various biomolecules:

- Enzyme Inhibition: The compound inhibits specific enzymes by binding to their active sites, modulating metabolic pathways.

- Gene Expression Modulation: It influences gene expression through interactions with transcription factors or regulatory proteins.

- Cell Signaling Pathways: The compound impacts critical signaling pathways essential for cellular responses.

作用机制

The mechanism of action of 6-Bromo-2,3-dihydroquinolin-4(1H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the dihydroquinolinone structure can facilitate binding to these targets, leading to modulation of biological pathways. For example, the compound may inhibit enzyme activity or interfere with signal transduction pathways, resulting in therapeutic effects.

相似化合物的比较

Structural and Substituent Variations

Halogen-Substituted Derivatives

- 6-Bromo vs. 8-Bromo Isomers: The position of bromine significantly impacts reactivity. For example, 6-bromo derivatives (e.g., 6-Bromo-2,3-dihydroquinolin-4(1H)-one) undergo Mannich reactions with arenoylethyl groups, whereas 8-bromo isomers (e.g., 8-Bromo-2,3-dihydroquinolin-4(1H)-one, CAS: 38470-29-0) remain inert under identical conditions . Melting points vary: 6-Bromo derivatives (e.g., 162°C for 5s ) generally exhibit lower melting points compared to 8-substituted analogs due to differences in crystal packing .

- Nitro vs. Bromo Substitution: Replacing bromine with a nitro group (e.g., 6-Nitro-2,3-dihydroquinolin-4(1H)-one) introduces stronger electron-withdrawing effects, altering reactivity in nucleophilic aromatic substitution.

Sulfonyl and Aryl Modifications

- Tosyl Derivatives: 1-Tosyl-2,3-dihydroquinolin-4(1H)-one (1l, CAS: 57445-27-9) has a sulfonyl group at the 1-position, increasing steric bulk and resistance to hydrolysis. Its melting point (94.6–95.2°C) is lower than brominated analogs, reflecting reduced crystallinity . 6-Bromo-1-tosyl derivatives (e.g., 5s ) show enhanced anticancer activity compared to non-sulfonylated analogs, likely due to improved cellular uptake .

Aryl-Substituted Derivatives :

- Compounds like 2-(4-Fluorophenyl)-6-bromo-2,3-dihydroquinazolin-4(1H)-one (3b) exhibit higher melting points (235–237°C) due to fluorine’s electronegativity stabilizing intermolecular interactions .

生物活性

6-Bromo-2,3-dihydroquinolin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₈BrNO

- SMILES : C1CNC2=C(C1=O)C=C(C=C2)Br

- InChIKey : WAFBCQPOMZIGTJ-UHFFFAOYSA-N

The compound features a bromine atom at the 6-position of the quinoline ring, which plays a crucial role in its biological activity by influencing electronic properties and molecular interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that the presence of the bromine substituent enhances its interaction with microbial cell structures, possibly through disruption of cell wall synthesis or inhibition of essential enzymes involved in bacterial metabolism .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably:

- Cell Line Studies : In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanism appears to involve the activation of caspase pathways, leading to increased apoptotic markers at concentrations as low as 1 μM .

- Molecular Docking Studies : Molecular docking simulations have shown that this compound can bind effectively to key proteins involved in cancer cell proliferation and survival. The binding affinities suggest a potential role as an inhibitor of tumor growth factors .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Modulation : It potentially modulates receptor activity linked to cell signaling pathways that regulate growth and apoptosis.

- Oxidative Stress Induction : By increasing reactive oxygen species (ROS) levels within cells, it may trigger stress responses that lead to cell death in malignant cells .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated significant apoptosis induction in breast cancer cells with enhanced caspase activity at low concentrations. |

| Study B | Evaluated the binding affinity of the compound to key proteins involved in cancer progression; showed promising results for further development as an anticancer agent. |

| Study C | Reported on the antimicrobial activity against various pathogens; highlighted structure-activity relationships that enhance efficacy through structural modifications. |

常见问题

Q. Answer :

- Over-oxidation : Formation of quinoline-4-carboxylic acid. Mitigate by limiting reaction time (<6 hours) and using inert atmospheres .

- Debromination : Occurs under strong acidic conditions. Use neutral organocatalysts (e.g., pyrrolidine) instead of H₂SO₄ .

- Byproduct identification : Monitor via TLC (Rf ~0.4 in 7:3 hexane/EtOAc) and LC-MS. Purify via preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

Advanced: How to computationally model the compound’s interaction with biological targets?

Q. Answer :

- Docking simulations : Use AutoDock Vina with DNA gyrase (PDB: 1KZN). Bromine’s van der Waals radius (~1.85 Å) aligns with hydrophobic pockets (e.g., Leu84, Val167) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Bromine forms persistent halogen bonds (distance ~3.2 Å) with backbone carbonyls .

- QSAR models : Train on IC₅₀ data (pIC₅₀ = -logIC₅₀) using MOE descriptors (e.g., LogP, polar surface area). Bromine contributes +0.3 to pIC₅₀ via lipophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。